molecular formula C12H14O3S B8355031 (7-Mercapto-indan-4-yloxy)-acetic Acid Methyl Ester

(7-Mercapto-indan-4-yloxy)-acetic Acid Methyl Ester

Cat. No. B8355031
M. Wt: 238.30 g/mol
InChI Key: SYQAXUAVRVDBBM-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

(7-Thiocyanato-indan-4-yloxy)-acetic acid methyl ester (Example 1C) (3.09 g, 12.9 mmol) was dissolved in 30 ml methanol. Dithiothreitol (2.6 g) was added followed by sodium borohydride (200 mg). The reaction was stirred for 1 hour followed by concentration to an oil. The crude product was dissolved in 200 ml dichloromethane and filtered through silica gel and eluted with 200 ml dichloromethane. The product was then recrystallized from ethyl acetate/heaxanes to afford the title product. MS m/z 239 (M+1).
Name
(7-Thiocyanato-indan-4-yloxy)-acetic acid methyl ester
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:12]([S:15]C#N)=[C:11]2[C:7]=1[CH2:8][CH2:9][CH2:10]2.SC[C@H]([C@@H](CS)O)O.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:18])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:12]([SH:15])=[C:11]2[C:7]=1[CH2:8][CH2:9][CH2:10]2 |f:2.3|

Inputs

Step One
Name
(7-Thiocyanato-indan-4-yloxy)-acetic acid methyl ester
Quantity
3.09 g
Type
reactant
Smiles
COC(COC1=C2CCCC2=C(C=C1)SC#N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 200 ml dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
eluted with 200 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from ethyl acetate/heaxanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(COC1=C2CCCC2=C(C=C1)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.